molecular formula C13H20N2 B112764 1-Benzyl-cis-3,5-dimethylpiperazine CAS No. 55115-99-6

1-Benzyl-cis-3,5-dimethylpiperazine

Cat. No. B112764
CAS RN: 55115-99-6
M. Wt: 204.31 g/mol
InChI Key: HTDQGGNOPNSEKT-TXEJJXNPSA-N
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Description

1-Benzyl-cis-3,5-dimethylpiperazine is a biochemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-cis-3,5-dimethylpiperazine is represented by the formula C13H20N2 . The compound has a molecular weight of 204.31 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-cis-3,5-dimethylpiperazine include a molecular weight of 204.31 and a molecular formula of C13H20N2 . The compound has a density of 0.964g/cm3 and a boiling point of 291.5ºC at 760 mmHg .

Scientific Research Applications

Chemical Synthesis and Configurations

1-Benzyl-cis-3,5-dimethylpiperazine and its derivatives are primarily used in chemical synthesis. Studies have outlined the synthesis and configuration of various piperazine derivatives, highlighting their importance as intermediates in semi-synthetic processes. For instance, the synthesis and configuration of trans-1-amino-4-benzyl-2,6-dimethylpiperazine as an intermediate of semi-synthetic rifamycins have been described, showcasing the compound's role in the pharmaceutical industry (Cignarella & Gallo, 1974). Similarly, the synthesis of optically active piperazines and their transformation into cyclic dimers emphasizes the importance of these compounds in chemical synthesis (坪山 et al., 1976).

Pharmacological Applications

While excluding specific drug usage and dosage information, it's worth noting that certain derivatives of 1-Benzyl-cis-3,5-dimethylpiperazine have been explored for their pharmacological potential. For example, 1-acyl-4-benzyl-2,5-transdimethyl-piperazine derivatives have been claimed as CCR1 antagonists, potentially useful in treating inflammatory diseases (Norman, 2006).

Crystal Engineering and Molecular Structures

The compound and its derivatives also play a role in crystal engineering and understanding molecular structures. For instance, the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid explored the effect of hydrogen-bonding on supramolecular architectures, highlighting the compound's relevance in crystal engineering and host-guest chemistry (Wang et al., 2011). Additionally, the crystal and molecular structure of trans-2,5-dimethylpiperazine has been determined, adding valuable information to the field of structural chemistry (Okamoto et al., 1982).

properties

IUPAC Name

(3R,5S)-1-benzyl-3,5-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-8-15(9-12(2)14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDQGGNOPNSEKT-TXEJJXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480023
Record name 1-Benzyl-cis-3,5-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-cis-3,5-dimethylpiperazine

CAS RN

55115-99-6
Record name 1-Benzyl-cis-3,5-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kiyoi, M York, S Francis, D Edwards, G Walker… - Bioorganic & medicinal …, 2010 - Elsevier
Novel tricyclic indole-3-carboxamides were synthesized as structurally restricted analogs of bicyclic indoles, and found to be potent CB1 cannabinoid receptor agonists. The CB1 …
Number of citations: 12 www.sciencedirect.com

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